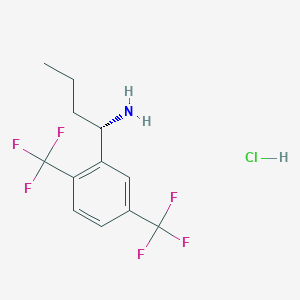

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a butylamine backbone with two trifluoromethyl groups attached to a phenyl ring, making it a valuable molecule for studies in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-bis(trifluoromethyl)benzaldehyde and (S)-butylamine.

Condensation Reaction: The aldehyde group of 2,5-bis(trifluoromethyl)benzaldehyde reacts with (S)-butylamine in the presence of a suitable catalyst to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.

Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Medicinal Chemistry

Inhibition of Steroid 5α-Reductase

One of the significant applications of (S)-1-(2,5-bis-trifluoromethylphenyl)butylamine hydrochloride is its role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1). Research indicates that derivatives of this compound exhibit promising inhibitory activity against SRD5A1, which is implicated in androgen-dependent conditions such as benign prostatic hyperplasia and hirsutism. Specifically, the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 µM with low cytotoxicity . This suggests that compounds based on the (S)-1-(2,5-bis-trifluoromethylphenyl)butylamine structure could lead to new therapeutic agents for managing androgen-related disorders.

Potential in Lipid-Lowering Agents

Furthermore, (S)-3,5-bis(trifluoromethyl)phenyl ethanol, a derivative of this compound, has been identified as a crucial intermediate in the development of lipid-lowering agents. These compounds are capable of modulating PCSK9 protein levels and enhancing low-density lipoprotein receptor expression, thereby presenting a potential avenue for developing treatments for hyperlipidemia .

Biocatalysis

Asymmetric Synthesis

The compound has also found applications in asymmetric synthesis through biocatalytic processes. The use of whole-cell catalysts in the bioreduction of substrates like 3,5-bis(trifluoromethyl)acetophenone has shown improved yields when using this compound as a chiral auxiliary . This method presents an environmentally friendly alternative to traditional chemical synthesis by reducing the need for toxic reagents and solvents.

Materials Science

Chiral Catalysts

In materials science, this compound serves as a chiral catalyst in various organic reactions. Its ability to induce chirality is essential for synthesizing complex molecules with specific stereochemical configurations. Such chiral reagents are vital in producing pharmaceuticals and agrochemicals where stereochemistry plays a critical role in biological activity .

Summary Table of Applications

作用机制

The mechanism of action of (S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2,5-Bis(trifluoromethyl)phenylacetic acid

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride is unique due to its specific structural features, such as the presence of two trifluoromethyl groups and the butylamine backbone. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a butylamine backbone substituted with a 2,5-bis-trifluoromethylphenyl group. The presence of these trifluoromethyl groups is crucial as they influence the compound's binding affinity and selectivity towards various receptors or enzymes.

Key Properties:

- Solubility: The hydrochloride salt form indicates good water solubility, which is advantageous for biological studies.

- Lipophilicity: Enhanced by the trifluoromethyl groups, potentially improving pharmacokinetic profiles.

Research indicates that this compound interacts with several biological targets, particularly in neurotransmitter systems. Predictive models suggest potential pharmacological effects including:

- Anti-inflammatory activity

- Analgesic effects

Interaction Studies

Molecular docking and high-throughput screening have been employed to elucidate the binding characteristics of this compound with various proteins involved in disease pathways. These studies help predict its efficacy and safety profile by assessing interaction dynamics.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dichlorophenyl)butylamine | Chlorine substituents instead of trifluoromethyl groups | Antidepressant properties |

| 1-(4-Trifluoromethylphenyl)butylamine | Single trifluoromethyl group | Neuroprotective effects |

| 1-(2-Naphthalenyl)butylamine | Naphthalene ring structure | Antitumor activity |

| This compound | Dual trifluoromethyl substitution | Potential anti-inflammatory effects |

Study on DHT Inhibition

A notable study explored the inhibition of dihydrotestosterone (DHT) production by a related compound, N-[3,5-bis(trifluoromethyl)phenyl] amide. This compound exhibited significant inhibition of DHT production at sub-cytotoxic concentrations. The half-maximal inhibitory concentration (IC50) was determined to be 1.44 ± 0.13 µM with minimal cytotoxicity observed at concentrations up to 5 µM .

Key Findings:

- Concentration-dependent inhibition of DHT production was confirmed.

- The mechanism involved suppression of steroid 5α-reductase type 1 (SRD5A1), suggesting potential therapeutic applications in androgen-dependent diseases.

Cholinesterase Inhibition

Research has also indicated that derivatives of this compound may act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study reported moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol.L-1 for AChE and from 9.2 to 196.2 μmol.L-1 for BuChE .

Implications:

- Such activity suggests potential applications in treating conditions related to cholinergic dysfunction, including Alzheimer's disease.

属性

分子式 |

C12H14ClF6N |

|---|---|

分子量 |

321.69 g/mol |

IUPAC 名称 |

(1S)-1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H13F6N.ClH/c1-2-3-10(19)8-6-7(11(13,14)15)4-5-9(8)12(16,17)18;/h4-6,10H,2-3,19H2,1H3;1H/t10-;/m0./s1 |

InChI 键 |

AMZRSYXGKSZQIV-PPHPATTJSA-N |

手性 SMILES |

CCC[C@@H](C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

规范 SMILES |

CCCC(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。